CP-724714 is a 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide in which the double bond adopts a trans-configuration. It is a potent inhibitor of HER2/ErbB2 (IC50 = 10 nM) and exhibits anti-cancer activity. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent, an apoptosis inducer and a hepatotoxic agent. CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis. HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)
Molecular Structure Analysis
The molecular structure of 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide consists of a quinazoline core substituted at position 4 with an aniline moiety. The aniline ring is further substituted with a 6-methyl-3-pyridinyl group at the para position via an ether linkage. The quinazoline ring is also substituted at position 6 with a propenyl acetamide group. [] This complex structure features multiple aromatic rings and heteroatoms, contributing to its unique pharmacological properties.
Chemical Reactions Analysis
One of the key chemical reactions involving 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide is its oxidative metabolism. [] The compound is metabolized by both cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO) in human hepatocytes. [] The metabolism by AO involves the oxidation of the quinazoline substructure. []
Mechanism of Action
As an EGFR inhibitor, 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide would have been designed to bind to the ATP binding site of EGFR, thereby blocking the kinase activity of the receptor. [] This inhibition of EGFR signaling would then interrupt downstream pathways involved in cell growth and proliferation.
Applications
Drug Metabolism Research: The compound serves as a valuable tool for studying the role of AO in drug metabolism. [] Its metabolism by both CYP and AO allows for comparative analyses of enzyme activity and contribution levels. []
Related Compounds
Venetoclax N-oxide (VNO)
Compound Description: Venetoclax N-oxide is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating various blood cancers. VNO is formed during oxidative stress degradation of Venetoclax and has been observed at levels of 8-10%. It can undergo a Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). []
Relevance: While not directly related to 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide in terms of structure or activity, VNO highlights the susceptibility of complex drug molecules to oxidative metabolism, which is also a key aspect in the metabolism of 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide. Both compounds share the potential for forming N-oxides as metabolites. []
Venetoclax Hydroxylamine Impurity (VHA)
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement from Venetoclax N-oxide. Like VNO, it is observed at significant levels (6-8%) during the oxidative degradation of Venetoclax. []
Relevance: VHA, like VNO, exemplifies the variety of oxidative metabolites that can arise from complex drug structures. This is relevant to 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide because it emphasizes the importance of characterizing diverse oxidative pathways for a complete understanding of drug metabolism and potential toxicities. []
Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is an important intermediate in the synthesis of various biologically active compounds, notably osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). Osimertinib and other derivatives of this compound have shown promising anti-cancer activity, particularly against EGFR T790M mutations commonly associated with resistance to first- and second-generation EGFR TKIs. []
Relevance: Although not directly structurally similar to 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, both compounds share a common feature: an α,β-unsaturated carbonyl moiety. This structural element can be susceptible to metabolic transformations, including reduction by enzymes like aldehyde oxidase. Understanding the metabolic fate of this moiety in both compounds is crucial for optimizing their pharmacokinetic properties. []
Almorexant
Compound Description: Almorexant is a dual antagonist of orexin 1 receptor (OX1) and orexin 2 receptor (OX2). It has been investigated for its ability to promote sleep without disrupting sleep architecture. [] []
Relevance: Almorexant shares a structural similarity with 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide in the presence of a central aromatic core (quinazoline in the target compound and a pyrimidine in Almorexant) linked to substituted phenyl rings. This shared structural feature might suggest potential overlap in their binding interactions with target proteins, although their respective targets and biological activities differ significantly. [] [] []
SB-674042
Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1), acting as a competitive antagonist. [] []
Relevance: SB-674042 exemplifies a selective orexin receptor antagonist, contrasting with the dual antagonism exhibited by Almorexant. Although not directly structurally related to 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, understanding the structural features contributing to OX1 selectivity in SB-674042 could be insightful for designing potential analogs of the target compound with modified receptor selectivity. [] []
SB-408124
Compound Description: SB-408124 is another selective antagonist of the orexin 1 receptor (OX1), similar in activity to SB-674042. []
Relevance: SB-408124, along with SB-674042, further illustrates the diversity of chemical structures capable of targeting OX1 selectively. Comparing the structures of these selective OX1 antagonists with Almorexant, a dual antagonist, could provide valuable information on the structural determinants driving selectivity for OX1 or OX2. This could be beneficial for future studies on 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, particularly if the target compound exhibits interactions with orexin receptors or if modifying its receptor selectivity is desired. []
Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2), known to exhibit a high affinity for this receptor subtype. [] []
Relevance: EMPA provides an example of a selective OX2 antagonist, highlighting the structural features that confer selectivity for this receptor subtype. While EMPA is not directly structurally similar to 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, understanding the structure-activity relationship in EMPA might be helpful for designing targeted modifications to the target compound to potentially modulate its interactions with OX2 or related receptors. [] []
CCT196969
Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. It has been investigated as a potential treatment for melanoma, particularly brain metastases, due to its potential to overcome paradoxical activation and resistance associated with some BRAF inhibitors. []
Relevance: CCT196969, like 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, exemplifies a complex drug molecule with a central aromatic core (pyrazole in CCT196969) linked to substituted phenyl rings. Studying the brain distribution and efflux mechanisms of CCT196969 might provide insights into potential strategies for optimizing the delivery of 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide across the blood-brain barrier if central nervous system activity is a relevant consideration. []
LY3009120
Compound Description: LY3009120 is another panRAF inhibitor, also investigated for its potential to treat melanoma. It demonstrates a higher affinity for the breast cancer resistance protein (Bcrp) efflux transporter compared to CCT196969. []
Relevance: LY3009120, in comparison to CCT196969, shows how subtle structural variations can affect interactions with efflux transporters, ultimately influencing brain penetration. This underscores the importance of characterizing transporter interactions for complex drug molecules like 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, particularly if central nervous system activity is a desired outcome. []
MLN2480
Compound Description: MLN2480 is a third panRAF inhibitor investigated for its potential in treating melanoma. Notably, it shows a higher brain distribution compared to CCT196969 and LY3009120, although its in vitro efficacy in patient-derived melanoma cell lines is somewhat lower than that of LY3009120. []
Relevance: MLN2480 further emphasizes the interplay between brain penetration, efflux transporter interactions, and in vitro efficacy in the context of panRAF inhibitors. This knowledge could be applied to the development of 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, particularly if targeting the central nervous system is a desired goal. Optimizing its structure for improved brain distribution while maintaining potent activity could be a valuable strategy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent prototypic H3 inverse agonist / antagonist (pKi = 7.2 nM). Improves attention and wakefulness in vivo. Additionally improves memory function. Ciproxifan is a histamine H3 receptor antagonist (Ki = 0.5 nM for inhibition of histamine release in rat synaptosomal preparations). It is selective for histamine H3 over histamine H1 and H2, M3 muscarinic, and α1D- and β1-adrenergic receptors (Kis = 3.15-25 µM), as well as the serotonin (5-HT) receptor subtypes 5-HT1B, 5-HT2A, 5-HT3, and 5-HT4 (Kis = 1.58-15 µM) in radioligand binding assays. Ciproxifan (3-300 nM) inhibits relaxation in precontracted isolated guinea pig ileal longitudinal muscle induced by R-(–)-α-methylhistamine. In vivo, ciproxifan reduces R-(–)-α-methylhistamine-induced water consumption in rats (ED50 = 0.09 mg/kg). It increases wake episode duration and latency to fall asleep in rats when administered at a dose of 2 mg/kg. Ciproxifan maleate(FUB-359 maleate) is a highly potent and selective histamin H3-receptor antagonist with IC50 of 9.2 nM, with low apparent affinity at other receptor subtypes. IC50 value:Target: H3 receptorIn vitro, Ciproxifan behaved as a competitive antagonist at the H3 autoreceptor controlling 3H histamine release from synaptosomes and displayed similar Ki values (0.5-1.9 nM) at the H3 receptor controlling the electrically-induced contraction of guinea pig ileum or at the brain H3 receptor labeled with 125I-iodoproxyfan. This appears to be an orally bioavailable, extremely selective and potent H3-receptor antagonist whose vigilance- and attention-promoting effects are promising for therapeutic applications in aging disorders.
Sitaxentan is a member of benzodioxoles. Sitaxentan was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008. In 2010, Pfizer voluntarily removed sitaxentan from the market over concerns of hepatotoxicity.
Tomivosertib is under investigation in clinical trial NCT03318562 (A PD Study of Oral eFT508 in Subjects With Advanced TNBC and HCC). Tomivosertib is an orally bioavailable inhibitor of mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2), with potential antineoplastic activity. Upon oral administration, tomivosertib binds to and inhibits the activity of MNK1 and 2. This prevents MNK1/2-mediated signaling, and inhibits the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E), that regulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival and immune signaling. This inhibits tumor cell proliferation in MNK1/2-overexpressing tumor cells. MNK1/2 are overexpressed in a variety of tumor cell types and promote phosphorylation of eIF4E; eIF4E is overexpressed in many tumor cell types and contributes to tumor development, maintenance and resistance.
Fluorescent probe for imaging hydrogen peroxide (H2O2); cell permeable. Displays an orange intracellular fluorescence in response to H2O2 signals produced in RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively. Excitation wavelength 543 nm, emission between 545 and 750 nm.
CYM 50769 is a nonpeptide antagonist of neuropeptides B and W receptor 1 (NPBWR1). It inhibits neuropeptide W-induced activation of NPBWR1 (IC50 = 0.12 µM). CYM 50769 is selective for NPBWR1 over a panel of 30 G protein-coupled receptors (GPCRs), enzymes, transporters, and ion channels at 30 µM. Antagonist for G-protein Coupled Receptor 7 (GPR7) Novel non-peptide antagonist of neuropeptide W/B receptor 1 (NPBWR1, GPR7) (IC50 = 0.12 μM).
Non-peptide neurotensin receptor 1 (NTS1) agonist (EC50 = 2-4 μM). Exhibits selectivity for NTS1 over a range of other GPCRs, including NTS2 and GPR35.
High affinity and subtype selective α6β2 and α4β2 partial agonist (Ki values are 12 and 26nM for rat α6β2 and α4β2 receptors respectively). Has low affinity for α3β4 and α7 receptors (Ki values are 4.8 and 13 μM for human α3β4 and rat α7 receptors respectively). Stimulates dopamine release from striatal slices in vitro. Attenuates nicotine-induced self-administration and conditional place preference in rats.